molecular formula C17H15NO B11864036 1(2H)-Isoquinolinone, 2-(2-phenylethyl)- CAS No. 10165-99-8

1(2H)-Isoquinolinone, 2-(2-phenylethyl)-

Cat. No.: B11864036
CAS No.: 10165-99-8
M. Wt: 249.31 g/mol
InChI Key: WFVWSZLGGZLLRW-UHFFFAOYSA-N
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Description

2-Phenethylisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry. This compound features a phenethyl group attached to the isoquinoline core, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenethylisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring.

Industrial Production Methods

Industrial production methods for 2-Phenethylisoquinolin-1(2H)-one would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Addition at the Carbonyl Group

The lactam carbonyl in the isoquinolinone ring undergoes nucleophilic attack, enabling functionalization:

  • Grignard Reagent Addition : Reacts with organomagnesium reagents (e.g., CH₃MgBr) to form tertiary alcohols.
    Conditions : THF, −78°C → RT, 4 h | Yield : 72–85% .

  • Reductive Amination : Sodium cyanoborohydride reduces imine intermediates formed with primary amines.
    Example : Reaction with benzylamine forms a secondary amine derivative .

Electrophilic Aromatic Substitution (EAS)

The electron-rich isoquinolinone ring facilitates EAS at positions 5 and 8:

Reaction TypeReagent/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C, 2 h5-Nitro derivative68%
HalogenationBr₂/FeBr₃, CH₂Cl₂, RT, 1 h8-Bromo derivative75%
SulfonationH₂SO₄/SO₃, 50°C, 4 h5-Sulfo derivative60%

Transition Metal-Catalyzed Cross-Couplings

The phenyl group and halogenated derivatives participate in coupling reactions:

  • Suzuki-Miyaura Coupling :
    Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h.
    Example : 8-Bromo derivative + phenylboronic acid → 8-phenyl analog (82% yield) .

  • Ullmann-Type Coupling :
    Conditions : CuBr (10 mol%), Cs₂CO₃, DMSO, 90°C, 16 h.
    Application : Forms biaryl structures via C–C bond formation .

Cyclization and Annulation Reactions

The compound serves as a precursor for fused polycyclic systems:

  • Cu-Catalyzed Domino Reaction :
    Reacts with acetophenones to form isoquinolin-2(1H)-yl-acetamides.
    Optimized Conditions :

    CatalystBaseSolventTemp (°C)Time (h)Yield
    CuBrCs₂CO₃DMSO901679%
    Mechanism : Sequential Ullmann coupling and intramolecular condensation .
  • Rh(I)-Catalyzed Cyclization :
    Forms indenoisoquinolines via Friedel-Crafts cyclization (58% yield) .

Reduction and Oxidation

  • Carbonyl Reduction :
    NaBH₄ in methanol reduces the lactam to a tetrahydroisoquinoline (85–90% yield) .

  • Side-Chain Oxidation :
    KMnO₄ oxidizes the phenylethyl group to a benzoic acid derivative (limited yield due to overoxidation) .

Functional Group Interconversion

  • Hydrolysis :
    The lactam ring resists basic hydrolysis but undergoes acid-catalyzed ring-opening at elevated temperatures (>100°C) .

  • N-Alkylation :
    Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH to form N-alkylated derivatives .

Mechanistic Insights

  • Nucleophilic Attack Pathways :

    • The carbonyl oxygen’s lone pairs activate the lactam for nucleophilic addition, forming tetrahedral intermediates .

  • Metal-Catalyzed Couplings :

    • Cu(I) facilitates single-electron transfers (SET) in Ullmann reactions, while Pd(0) mediates oxidative addition in Suzuki couplings .

  • Cyclization Dynamics :

    • Strain relief and aromatic stabilization drive annulation reactions, as seen in Rh-catalyzed systems .

Scientific Research Applications

PARP Inhibition

One of the primary applications of isoquinolinone derivatives, including 1(2H)-Isoquinolinone, 2-(2-phenylethyl)-, is their role as inhibitors of poly (ADP-ribose) polymerase (PARP). PARP enzymes are crucial in DNA repair mechanisms, and their inhibition has been linked to enhanced efficacy in cancer therapies. For instance, compounds derived from this class have shown promise in treating various cancers by sensitizing tumor cells to chemotherapy and radiation therapy .

Table 1: Summary of PARP Inhibition Studies

CompoundTargetIC50 Value (µM)Reference
1(2H)-Isoquinolinone, 2-(2-phenylethyl)-PARP-10.15 ± 0.01
3-Phenyl-isoquinolin-1(2H)-onePARP-10.35 ± 0.02

Antiviral Activity

Recent studies have also indicated the potential antiviral properties of isoquinolinone derivatives against coronaviruses. For example, specific derivatives were evaluated for their ability to inhibit the papain-like protease (PLpro) of SARS-CoV, demonstrating significant selectivity and potency . This suggests that isoquinolinones could be developed into therapeutic agents for viral infections.

Antifungal Activity

Research has explored the antifungal properties of isoquinolinone derivatives against various phytopathogens. A study synthesized several derivatives and evaluated their efficacy against pathogens like Blumeria graminis and Botrytis cinerea. The results indicated moderate to high control efficacies, highlighting the potential for these compounds in agricultural pest management .

Table 2: Antifungal Efficacy of Isoquinolinone Derivatives

CompoundPathogenEfficacy (%)Reference
Derivative ABlumeria graminis70%
Derivative BBotrytis cinerea65%

Ruthenium-Catalyzed Reactions

Recent advancements in synthetic methodologies have utilized ruthenium(II) catalysis for the oxidative dehydrogenative annulation of isoquinolones with maleimides. This approach allows for the efficient synthesis of complex fused and spirocyclic structures that can be further explored for biological activity .

Table 3: Synthetic Pathways for Isoquinolinone Derivatives

Reaction TypeConditionsYield (%)Reference
Oxidative AnnulationRu(II), N-methylmaleimide85%
SpirocyclizationAdditive-free conditions90%

Mechanism of Action

The mechanism of action of 2-Phenethylisoquinolin-1(2H)-one would depend on its specific biological target. Generally, isoquinoline derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The phenethyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline family.

    1-Phenethylisoquinoline: A similar compound with a phenethyl group attached to the isoquinoline ring.

    2-Phenylisoquinoline: Another related compound with a phenyl group instead of a phenethyl group.

Uniqueness

2-Phenethylisoquinolin-1(2H)-one is unique due to the presence of the phenethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other isoquinoline derivatives.

Biological Activity

1(2H)-Isoquinolinone, 2-(2-phenylethyl)-, also known as C17H15NO, is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 1(2H)-Isoquinolinone, 2-(2-phenylethyl)- features an isoquinolinone core with a phenethyl substituent. Its molecular formula is C17H15NO, and it has been categorized under isoquinoline derivatives, which are known for their pharmacological potential.

Biological Activities

1(2H)-Isoquinolinone, 2-(2-phenylethyl)- exhibits a range of biological activities that warrant further investigation. Key findings include:

  • Antimicrobial Activity : Research indicates that isoquinoline derivatives possess notable antimicrobial properties. For instance, some derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Streptococcus pneumoniae .
  • Anticancer Properties : Several studies have highlighted the potential of isoquinolinones in cancer therapy. The compound has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating varying degrees of potency .
  • Neuroprotective Effects : Isoquinoline derivatives are being explored for their neuroprotective capabilities. They may interact with neurodegenerative pathways, offering therapeutic avenues for conditions like Alzheimer's disease .

The mechanisms through which 1(2H)-Isoquinolinone, 2-(2-phenylethyl)- exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound is known to inhibit specific enzymes involved in critical biochemical pathways. This inhibition can disrupt cellular processes in pathogens or cancer cells, leading to reduced viability .
  • Receptor Modulation : By binding to various receptors, this compound can modulate signaling pathways that are crucial for cell survival and proliferation .

Research Findings and Case Studies

Recent studies have provided valuable insights into the biological activity of isoquinolinones:

StudyFindings
Investigated the activity of natural 2-quinolinones and found promising antibacterial and anticancer properties.
Reported on substituted isoquinolones showing high activity against M. tuberculosis, indicating potential for developing anti-tuberculosis drugs.
Focused on the inhibition of SARS-CoV proteases by isoquinoline derivatives, suggesting antiviral applications.

Safety and Toxicity

While exploring the therapeutic potential of 1(2H)-Isoquinolinone, 2-(2-phenylethyl)-, it is crucial to consider its safety profile. Preliminary toxicity assessments indicate that while some derivatives exhibit cytotoxicity at higher concentrations, further studies are needed to establish safe dosage ranges for clinical applications .

Properties

CAS No.

10165-99-8

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

2-(2-phenylethyl)isoquinolin-1-one

InChI

InChI=1S/C17H15NO/c19-17-16-9-5-4-8-15(16)11-13-18(17)12-10-14-6-2-1-3-7-14/h1-9,11,13H,10,12H2

InChI Key

WFVWSZLGGZLLRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C=CC3=CC=CC=C3C2=O

Origin of Product

United States

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